(diethyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(diethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C7H13N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (diethyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and provides high yields. The reaction involves the use of azides and alkynes in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
(diethyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, dihydrotriazoles, and various substituted triazoles .
Scientific Research Applications
(diethyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacks the diethyl and hydroxyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
Benzotriazole: Contains a benzene ring fused to the triazole ring, offering different chemical properties.
Uniqueness
(diethyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethyl groups and the hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
IUPAC Name |
(1,5-diethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPOYPGKVAMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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